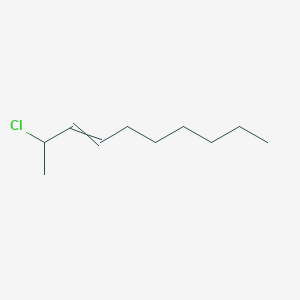

2-Chlorodec-3-ene

Description

Structure

3D Structure

Properties

CAS No. |

113525-06-7 |

|---|---|

Molecular Formula |

C10H19Cl |

Molecular Weight |

174.71 g/mol |

IUPAC Name |

2-chlorodec-3-ene |

InChI |

InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h8-10H,3-7H2,1-2H3 |

InChI Key |

DNFOGEQIMJQCPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC(C)Cl |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 Chlorodec 3 Ene and Analogues

Stereoselective Synthesis of Chloroalkenes

Achieving a specific stereoisomer (E or Z) of a chloroalkene is a significant challenge in organic synthesis. Several methodologies have been developed to control the stereochemical outcome of reactions that form chloroalkenes.

Asymmetric Alkene Halogenation Strategies

The direct, enantioselective halogenation of alkenes is a complex process. nih.gov It requires controlling which face of the alkene is attacked by the halogen and the subsequent regioselectivity of the halide addition. nih.gov While conceptually similar to well-established asymmetric oxidations like epoxidations and dihydroxylations, asymmetric electrophilic halogenation has seen slower development. msu.edu

Recent progress has been made in catalytic asymmetric halolactonization, which provides access to chiral halolactones from achiral alkenoic acids. msu.edu These methods, while not directly forming 2-Chlorodec-3-ene, establish precedents for the stereocontrolled introduction of a halogen across a double bond, a key feature for synthesizing chiral chloroalkenes.

Stereospecific Reactions in Chloroalkene Formation

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are powerful tools for synthesizing specific isomers of chloroalkenes.

SN2 and SN2' Substitutions: The bimolecular nucleophilic substitution (SN2) reaction is inherently stereospecific, proceeding with a complete inversion of configuration at the reaction center. libretexts.orglibretexts.orgbyjus.com This occurs because the nucleophile attacks from the side opposite to the leaving group (backside attack). libretexts.orgnumberanalytics.comyoutube.com This principle can be applied to the synthesis of chloroalkenes from precursors with a defined stereocenter, such as allylic alcohols converted to a suitable leaving group. The related SN2' reaction, where the nucleophile attacks at the double bond adjacent to the leaving group, also proceeds with a defined stereochemical outcome.

Epoxide Opening: The ring-opening of epoxides with halide nucleophiles is a highly stereoselective SN2 process. nih.govyoutube.com This reaction typically results in trans products due to the backside attack of the nucleophile on one of the epoxide carbons. libretexts.org For an unsymmetrical epoxide, the regioselectivity of the attack (i.e., which carbon is attacked) becomes crucial. nih.gov Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon. libretexts.org Under acidic conditions, the reaction can proceed with more SN1-like character, favoring attack at the more substituted carbon. libretexts.org By carefully choosing the epoxide precursor and reaction conditions, specific chlorohydrin isomers can be synthesized, which can then be further transformed into the desired chloroalkene. For example, treatment of a 2,3-trans-epoxy mesylate with diethylaluminum chloride can lead to a chlorohydrin with perfect regioselectivity. nih.gov

Stereocontrolled Olefin Metathesis Approaches for Haloalkenes, including E/Z-Selectivity

Olefin metathesis has emerged as a powerful method for forming carbon-carbon double bonds with high stereocontrol. Recent advancements have enabled the synthesis of both E- and Z-isomers of haloalkenes.

Catalysts based on molybdenum (Mo) and ruthenium (Ru) have been developed for stereoselective olefin metathesis. mit.edu Specifically, Mo-based monoaryloxide pyrrolide (MAP) and monoaryloxide chloride (MAC) catalysts are effective for creating stereodefined Z- and E-trisubstituted alkenes. nih.gov These transformations can be combined with cross-coupling reactions to introduce a variety of functional groups. nih.gov

For Z-selective cross-metathesis, specific Mo and Ru catalysts have been developed that can favor the formation of the thermodynamically less stable Z-isomer. mdpi.comnih.gov Conversely, stereoretentive olefin metathesis strategies allow for the synthesis of E-alkenes from E-alkene starting materials. nih.gov The choice of catalyst and reaction conditions is critical for achieving high E/Z selectivity. researchgate.net

| Catalyst Type | Selectivity | Application |

| Mo MAP and MAC | E- or Z-selective | Synthesis of trisubstituted haloalkenes nih.gov |

| Ru Catechothiolate | Stereoretentive | Conversion of Z-alkenes to other alkenes nih.gov |

| Z-selective Ru/Mo | Z-selective | Cross-metathesis to form Z-olefins mdpi.comnih.gov |

Electrochemical Reduction for Z-Alkene Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of Z-alkenes from alkynes. nih.gov This technique avoids the use of stoichiometric reducing agents and often proceeds under mild conditions with high selectivity. nih.gov The semihydrogenation of alkynes can be catalyzed by electrochemically generated palladium nanoparticles or by using a simple nickel foam catalyst. nih.govoaepublish.comnih.gov These methods have been shown to produce a variety of Z-alkenes in high yields and with excellent stereoselectivity (Z/E ratios up to 20:1). nih.govnih.gov The hydrogen source in these reactions is typically the solvent or a supporting electrolyte. nih.gov

Manganese-Promoted Stereoselective Routes

Manganese has been used to promote stereoselective reactions for forming α,β-unsaturated esters. While not directly producing chloroalkenes, these methods demonstrate the potential of manganese in controlling double bond geometry. For instance, active manganese can be used in the sequential reaction of dichloroesters with aldehydes to produce (E)-α,β-unsaturated esters with complete stereoselectivity. organic-chemistry.orgnih.gov Similarly, a manganese-promoted β-elimination of 2-bromo-3-hydroxyesters also yields (E)-α,β-unsaturated esters with total diastereoselectivity. organic-chemistry.org More relevantly, manganese has been used to promote the synthesis of (Z)-α-halo-α,β-unsaturated esters and amides from aldehydes and trihaloesters or amides, indicating its utility in forming halogenated alkenes with high Z-selectivity. researchgate.net

Regioselective Functionalization Techniques

The synthesis of this compound requires not only stereocontrol but also regiocontrol to place the chlorine atom at the C2 position and the double bond between C3 and C4.

One potential strategy involves the regioselective functionalization of a suitable precursor. For example, the radical allylic halogenation of an alkene can introduce a halogen at the position adjacent to the double bond. libretexts.org This method proceeds via a resonance-stabilized radical intermediate. libretexts.org If an asymmetric alkene is used, a mixture of products can be formed. libretexts.org

Another approach could involve the regioselective opening of a vinyl epoxide. The attack of a chloride nucleophile on a vinyl epoxide can be directed to either the vinylic or the allylic position, depending on the reaction conditions and the substrate.

Furthermore, C-H functionalization strategies are becoming increasingly powerful for the direct and selective introduction of functional groups. beilstein-journals.org While challenging, the development of catalysts for the regioselective C-H chlorination of alkanes or alkenes could provide a direct route to compounds like this compound.

The functionalization of halogenated pyridines has shown that substituents can have a profound effect on the regioselectivity of a reaction. mdpi.com A similar understanding of substituent effects on long-chain alkenes could be key to developing a regioselective synthesis of this compound.

Hydrochlorination and Radical-Mediated Chlorination Pathways

The synthesis of chloroalkenes such as this compound can be approached through classical addition reactions and radical-based methods. The choice of substrate and reaction conditions dictates the regioselectivity and stereoselectivity of the final product.

Hydrochlorination: Hydrochlorination involves the addition of hydrogen chloride (HCl) across a double or triple bond. When starting with an alkyne like dec-2-yne or dec-3-yne, the addition of one equivalent of HCl can produce a chlorodecene. The reaction with a terminal alkyne, dec-1-yne, would lead to 2-chloro-1-decene (B1365796) following Markovnikov's rule, where the chlorine atom attaches to the more substituted carbon of the triple bond. chegg.com For internal alkynes, the regiochemical outcome can be less specific, potentially leading to a mixture of products. For instance, the hydrochlorination of dec-2-yne could yield both 2-chloro-2-decene and 3-chloro-2-decene. The reaction mechanism typically proceeds through a vinyl cation intermediate. masterorganicchemistry.com The hydrochlorination of alkenes, such as dec-2-ene, can also occur, generally following the Markovnikov rule to produce 2-chlorodecane. beilstein-journals.org Achieving the desired this compound via this method would require a specific starting material and careful control of reaction conditions to favor the desired isomer. Gold-based catalysts have been studied for the hydrochlorination of acetylene (B1199291) and higher alkynes, which can influence reaction rates and selectivity. researchgate.net

Radical-Mediated Chlorination: An alternative approach involves radical reactions, which can offer different selectivity compared to polar additions. Radical-mediated chlorination can be initiated using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a chlorine source. researchgate.net For example, the reaction of a decene isomer with a chlorine radical source, such as N-chlorosuccinimide (NCS), can lead to the formation of a chlorodecene. organic-chemistry.org These reactions proceed via a radical chain mechanism. The position of the chlorine atom in the product is determined by the stability of the intermediate carbon radical. Another method involves the use of sulfamate (B1201201) esters to guide chlorination to specific C-H bonds through a 1,6-hydrogen-atom transfer (HAT) process, although this is more commonly applied for functionalizing aliphatic chains. nih.gov

Table 1: Comparison of Hydrochlorination and Radical-Mediated Chlorination

| Feature | Hydrochlorination of Alkynes | Radical-Mediated Chlorination of Alkenes |

|---|---|---|

| Reagents | Hydrogen Chloride (HCl), potentially with a catalyst (e.g., Au-based) researchgate.net | Chlorine source (e.g., NCS) organic-chemistry.org, Radical Initiator (e.g., AIBN) researchgate.net |

| Mechanism | Electrophilic addition via vinyl cation intermediate masterorganicchemistry.com | Radical chain reaction researchgate.net |

| Selectivity | Generally follows Markovnikov's rule masterorganicchemistry.combeilstein-journals.org | Depends on the stability of the intermediate carbon radical |

| Potential Substrate | Dec-2-yne, Dec-3-yne | Dec-2-ene, Dec-3-ene |

Allylation-Oxidation-Isomerization Sequences

A more complex, multi-step synthetic route involves a sequence of allylation, oxidation, and isomerization reactions. This strategy offers a higher degree of control over the final structure of the target molecule. Such sequences are particularly valuable in the synthesis of complex natural products and peptidomimetics containing chloroalkene moieties. nih.govnih.gov

Allylation: The first step typically involves the creation of a new carbon-carbon bond through an allylation reaction. For example, an appropriate aldehyde can react with an allylboron reagent, such as B-allyldiisopinocampheylborane, to form a homoallylic alcohol with high stereoselectivity. harvard.edu This step sets the initial stereochemistry of the molecule.

Oxidation: The resulting homoallylic alcohol is then oxidized to the corresponding ketone. This transformation can be achieved using a variety of oxidizing agents.

Isomerization/Chlorination: The final step involves the conversion of the ketone to the desired chloroalkene. This can be a complex transformation that may involve the formation of an enol or enolate intermediate, followed by reaction with a chlorinating agent. The specific reagents and conditions used in this step are crucial for controlling the position and stereochemistry of the double bond and the chlorine atom. Some syntheses of chloroalkene dipeptide isosteres utilize a nih.govnih.gov sigmatropic rearrangement as a key step. nih.govacs.org

Table 2: Conceptual Steps for an Allylation-Oxidation-Isomerization Synthesis

| Step | Transformation | General Reagents | Intermediate Product |

|---|---|---|---|

| 1. Allylation | Aldehyde to Homoallylic Alcohol | Allylborane or other allylmetal reagents harvard.edu | Homoallylic Alcohol |

| 2. Oxidation | Alcohol to Ketone | PCC, Swern oxidation, or other standard oxidizing agents | Ketone |

| 3. Isomerization/Chlorination | Ketone to Chloroalkene | Base, Chlorinating Agent (e.g., NCS) | Chloroalkene |

Green Chemistry Principles in Chloroalkene Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of all chemical compounds, including chloroalkenes, to minimize environmental impact and enhance safety. ijnc.ir The focus is on developing methods that are more atom-economical, use less hazardous substances, and are more energy-efficient.

In the context of chloroalkene synthesis, green chemistry principles can be implemented in several ways:

Catalysis: The use of catalysts, particularly non-toxic and recyclable ones, is a cornerstone of green chemistry. For instance, developing non-mercury-based catalysts, such as gold or other transition metals on solid supports, for hydrochlorination reactions is a significant area of research. researchgate.net This avoids the high toxicity associated with mercuric chloride, which has been used historically. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. patsnap.com Reactions like addition reactions (e.g., hydrochlorination) are inherently more atom-economical than multi-step sequences that may involve protecting groups and generate more waste.

Use of Safer Solvents and Reagents: The development of syntheses that use water or other environmentally benign solvents is a key goal. ijnc.ir For chlorination, replacing highly toxic chlorine gas with safer sources like N-chlorosuccinimide is a common practice. organic-chemistry.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions. researchgate.net

Table 3: Application of Green Chemistry Principles to Chloroalkene Synthesis

| Green Chemistry Principle | Application in Chloroalkene Synthesis | Example/Reference |

|---|---|---|

| Preventing Waste | Designing syntheses with higher yields and fewer byproducts. | Development of selective catalytic systems. patsnap.com |

| Atom Economy | Favoring addition reactions over substitution or elimination reactions where possible. | Hydrochlorination of alkynes. masterorganicchemistry.com |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like mercuric chloride with safer alternatives. | Use of gold-based catalysts for hydrochlorination. researchgate.net |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. | Metal-free radical additions researchgate.net and copper-catalyzed reactions. nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-1-decene |

| 2-chloro-2-decene |

| 2-chlorodecane |

| 3-chloro-2-decene |

| Azobisisobutyronitrile (AIBN) |

| B-allyldiisopinocampheylborane |

| Dec-1-yne |

| Dec-2-ene |

| Dec-2-yne |

| Dec-3-yne |

| Hydrogen Chloride (HCl) |

| N-chlorosuccinimide (NCS) |

Reaction Pathways and Mechanistic Investigations of 2 Chlorodec 3 Ene

Carbon-Carbon Bond Formation with Chloroalkene Substrates

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic chemistry, enabling the construction of complex molecular skeletons from simpler precursors. wikipedia.orgwikidoc.org 2-Chlorodec-3-ene, with its reactive chloro and alkene functionalities, serves as a valuable starting material for several C-C bond-forming reactions.

Cross-Coupling Processes Utilizing Haloalkenes as Pivotal Compounds

Cross-coupling reactions, often catalyzed by transition metals like palladium, are powerful methods for creating C-C bonds. libretexts.orgsigmaaldrich.com In these reactions, a haloalkene such as this compound can be coupled with various organometallic reagents. While specific studies on this compound are not prevalent, the general reactivity of haloalkenes in cross-coupling is well-established. For instance, in a Stille reaction, an organotin reagent couples with an organohalide. libretexts.org Similarly, Suzuki coupling utilizes an organoboron species. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | General Scheme | Key Features |

|---|---|---|---|

| Stille Coupling | Organotin (R-SnR'₃) | R¹-X + R²-SnR₃ → R¹-R² | Tolerant of many functional groups. libretexts.org |

| Suzuki Coupling | Organoboron (R-B(OR')₂) | R¹-X + R²-B(OR)₂ → R¹-R² | Often uses mild reaction conditions. libretexts.org |

| Heck Coupling | Alkene | R-X + H₂C=CHR' → R-CH=CHR' | Forms a new C-C bond at the alkene. wikidoc.org |

This table presents generalized information on cross-coupling reactions applicable to haloalkenes.

Olefin Cross-Metathesis Reactions for New Carbon-Carbon Bonds

Olefin metathesis is a reaction that involves the redistribution of alkene bonds, catalyzed by metal carbenes, most notably those based on ruthenium, like the Grubbs catalysts. harvard.eduorganic-chemistry.org Cross-metathesis (CM) between two different alkenes can lead to the formation of new C-C double bonds. libretexts.org In a hypothetical reaction, this compound could be reacted with another olefin to generate new, more complex alkenes. The success of such a reaction depends on the relative reactivities of the two olefins and the catalyst used. illinois.edu The reaction is driven forward by the formation of a volatile byproduct, typically ethylene. illinois.edu

Statistically, a cross-metathesis reaction can produce a mixture of homocoupled and cross-coupled products. organic-chemistry.org However, by carefully selecting the substrates and reaction conditions, high selectivity for the desired cross-product can often be achieved. organic-chemistry.org

Table 2: Factors Influencing Olefin Cross-Metathesis

| Factor | Influence on Reaction Outcome |

|---|---|

| Catalyst Choice | Affects reaction rate, selectivity, and functional group tolerance. harvard.edu |

| Substrate Sterics | Sterically hindered olefins can react differently, influencing product distribution. organic-chemistry.org |

| Substrate Electronics | Electron-rich or -poor olefins can exhibit different reactivities. rsc.org |

| Reaction Temperature | Can affect catalyst activity and product stability. harvard.edu |

This table outlines general factors that are critical in planning an olefin cross-metathesis reaction.

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The double bond in this compound is susceptible to addition reactions. smolecule.com In an electrophilic addition , an electrophile attacks the electron-rich double bond. crunchchemistry.co.uk For example, the addition of a hydrogen halide (HX) proceeds through a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom typically adds to the carbon atom that already has more hydrogen atoms. crunchchemistry.co.uklibretexts.org

Conversely, in a nucleophilic addition , a nucleophile attacks an electron-deficient double bond. byjus.com While simple alkenes are not typically electron-deficient, the presence of the electron-withdrawing chlorine atom in this compound can influence the reactivity of the double bond, although direct nucleophilic attack on the alkene is less common than on a polarized carbonyl group. wikipedia.orgucalgary.ca Nucleophilic substitution at the carbon bearing the chlorine is a more probable pathway.

The mechanism of electrophilic addition involves the initial attack of the electrophile on the pi electrons of the alkene, forming a carbocation. libretexts.orglumenlearning.com This is the rate-determining step. lumenlearning.com The subsequent attack of the nucleophile on the carbocation is a fast step. libretexts.org

Pericyclic Transformations and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by a redistribution of bonding electrons and are often highly stereospecific. msu.edu

Ene Reactions Involving Chloroalkenes as Ene Donors or Enophiles

The ene reaction is a pericyclic reaction that involves the addition of an alkene with an allylic hydrogen (the "ene") to a compound with a multiple bond (the "enophile"). libretexts.orgthieme-connect.de This process results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. thieme-connect.de this compound, possessing both a double bond and allylic hydrogens, could potentially act as either the ene component or, if reacting with a suitable diene, the enophile. Ene reactions are often promoted by heat or Lewis acids, which can lower the activation energy. thieme-connect.deorganic-chemistry.org

Photocatalytic Thiol-Ene/Yne Reactions

The thiol-ene reaction, a cornerstone of click chemistry, provides an efficient pathway for carbon-sulfur bond formation. When applied to alkenes such as this compound, visible-light photocatalysis offers a green and mild alternative to traditional radical initiation methods. The general mechanism is initiated by a photocatalyst that, upon light absorption, becomes excited. This excited-state catalyst can then interact with a thiol (R-SH), generating a highly reactive thiyl radical (RS•).

The most common pathway involves a single electron transfer (SET) process. For instance, with semiconductor photocatalysts like titanium dioxide (TiO₂) or bismuth(III) oxide (Bi₂O₃), the photoinduced electron transfer from the thiol to the excited semiconductor generates the thiyl radical. cdc.gov This radical then adds to the alkene double bond in an anti-Markovnikov fashion. This addition to the C=C bond of this compound would produce a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another thiol molecule to yield the final thioether product and regenerate the thiyl radical, propagating the chain reaction. cdc.gov

A variety of photocatalytic systems have been developed for this transformation, each with specific mechanistic features.

Table 1: Photocatalytic Systems for Thiol-Ene Reactions

| Photocatalyst Type | Example(s) | Mechanistic Initiation Step | Reference |

|---|---|---|---|

| Inorganic Semiconductor | TiO₂, Bi₂S₃, Bi₂O₃ | Photoinduced electron transfer from thiol to catalyst. cdc.govnih.gov | cdc.govnih.gov |

| Transition-Metal Complex | Ru(bpy)₃Cl₂ | Quenching of the photoexcited catalyst by the thiol. cdc.gov | cdc.gov |

This methodology is noted for its broad functional group tolerance and can be applied to complex molecules, suggesting its utility for the late-stage functionalization of substrates like this compound. cdc.gov

Chlorine Atom Reactivity and Derivatization in this compound

The chlorine atom in this compound is located at a secondary and allylic position, which dictates its reactivity in substitution and transformation reactions.

Nucleophilic Substitutions for Functional Group Interconversion

As a secondary allylic halide, this compound is susceptible to nucleophilic substitution reactions (SN) for the introduction of various functional groups. nih.gov These reactions can proceed through two primary competing mechanisms: SN1 and SN2. organic-chemistry.orgnih.gov

The SN2 mechanism involves a backside attack on the carbon atom bonded to the chlorine by a nucleophile. nih.gov This is a single, concerted step where the new bond forms as the old carbon-chlorine bond breaks. nih.gov For this compound, this pathway would lead to an inversion of stereochemistry at the C-2 position. The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. nih.gov

The SN1 mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous heterolysis of the C-Cl bond to form a halide ion and a carbocation intermediate. organic-chemistry.org The carbocation derived from this compound would be a resonance-stabilized allylic carbocation. This stabilization makes the SN1 pathway particularly viable. The nucleophile then attacks the planar carbocation in the second, rapid step. organic-chemistry.org This can occur from either face, potentially leading to a mixture of stereoisomers.

A concrete example of substitution on a similar substrate is the palladium-catalyzed fluorination of (E)-1-chlorodec-2-ene. In this reaction, a palladium(0) catalyst undergoes oxidative addition to the C-Cl bond, forming an allylpalladium chloride intermediate, which then exchanges the halide to generate an active allylpalladium fluoride (B91410) species for C-F bond formation. mdpi.com

Oxidative Transformations of Chloroalkenes to Oxygen-Containing Derivatives

The dual functionality of this compound—a chloroalkane and an alkene—allows for distinct oxidative transformations at either the C-Cl bond or the C=C double bond.

One key transformation of the allylic chloride moiety is its oxidation to a carbonyl group. Allylic halides can be converted to α,β-unsaturated ketones using pyridine (B92270) N-oxide in the presence of silver oxide (Ag₂O). nih.gov In this reaction, Ag₂O facilitates the substitution of chloride by pyridine N-oxide, and subsequent elimination produces the corresponding ketone. nih.gov Applying this to this compound would be expected to yield dec-3-en-2-one.

The alkene double bond can undergo several oxidative reactions:

Epoxidation: In biological systems, chloroalkenes like vinyl chloride are metabolized by cytochrome P450 enzymes to form a highly reactive epoxide intermediate (e.g., chloroethylene oxide). cdc.govreactome.orgoit.edu This epoxide is unstable and can rearrange to form a chloroacetaldehyde. cdc.govreactome.org A similar enzymatic or chemical epoxidation of this compound would produce an unstable chlorosubstituted oxirane ring.

Oxidative Cleavage: The carbon-carbon double bond can be completely broken using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). libretexts.orgchemistrysteps.com Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the double bond to yield two smaller carbonyl compounds: heptanal (B48729) and 2-chloropropanal. libretexts.orgyoutube.com An oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehydes further to carboxylic acids, yielding heptanoic acid and 2-chloropropanoic acid. chemistrysteps.comyoutube.com

Reductive Dehalogenation Mechanisms of Chloroalkenes

Reductive dehalogenation involves the replacement of a chlorine atom with a hydrogen atom, a critical reaction for both organic synthesis and environmental remediation.

Enzyme-Mediated Dechlorination Pathways by Reductive Dehalogenases

Certain anaerobic microorganisms, known as organohalide-respiring bacteria, utilize chlorinated compounds as terminal electron acceptors for energy generation. acs.org This process is mediated by enzymes called reductive dehalogenases (RdhA). frontiersin.org These enzymes often contain complex cofactors, such as the nickel-containing F430 or the cobalt-containing cobalamin (a derivative of Vitamin B₁₂), which are central to the catalytic activity. hmc.edu

The precise mechanism of dehalogenation can vary depending on the enzyme and the substrate. Studies on the tetrachloroethene reductive dehalogenase from Sulfurospirillum multivorans suggest that the dechlorination of chlorinated propenes proceeds via a radical mechanism. researchgate.net Other proposed mechanisms for chloroalkenes involve inner-sphere electron transfers. frontiersin.org For example, a two-electron transfer can proceed through a nucleophilic substitution-elimination pathway involving a Co(I)- or Ni(I)-containing cofactor attacking the substrate. frontiersin.org Alternatively, a single electron transfer can generate a radical anion intermediate that then eliminates the chloride ion. These enzymatic systems provide a pathway for the dechlorination of unsaturated aliphatic compounds like this compound under mild, biological conditions. google.com

Catalytic Dechlorination with Transition Metal Complexes

Synthetic transition metal complexes are highly effective catalysts for reductive dehalogenation. Palladium-based catalysts are particularly common for hydrodechlorination. mdpi.comuwindsor.ca Homogeneous systems, such as those formed from Pd(OAc)₂ and bulky, electron-rich phosphine (B1218219) ligands, can efficiently dechlorinate aryl chlorides using sodium formate (B1220265) as a hydrogen source. acs.org The reduction of allylic chlorides is known to proceed with relative ease. mdpi.com The general mechanism for these palladium-catalyzed reactions involves the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0)), followed by a step where the chloride is replaced by a hydride, and finally, reductive elimination to release the alkane or alkene product and regenerate the active catalyst.

More recent developments include photocatalytic systems. For instance, organolanthanide complexes, particularly of cerium, have been shown to photocatalytically cleave sp³-hybridized C-Cl bonds upon exposure to light. chemrxiv.org The reaction proceeds via a radical mechanism where the excited catalyst abstracts the chlorine atom, and the resulting carbon radical is quenched by a hydrogen atom source, such as the solvent (e.g., THF). chemrxiv.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-1-chlorodec-2-ene |

| 2-chloropropanal |

| 2-chloropropanoic acid |

| 9-mesityl-10-methylacridinium |

| Bismuth(III) oxide |

| Chloroacetaldehyde |

| Chloroethylene oxide |

| Dec-3-en-2-one |

| Dimethyl sulfide |

| Heptanal |

| Heptanoic acid |

| Ozone |

| Palladium(II) acetate |

| Phenylglyoxylic acid |

| Potassium permanganate |

| Pyridine N-oxide |

| Ru(bpy)₃Cl₂ |

| Silver oxide |

| Sodium formate |

| Titanium dioxide |

| Vinyl chloride |

Advanced Analytical Methodologies for Research on 2 Chlorodec 3 Ene

High-Resolution Chromatographic Techniques for Separation and Quantification

The separation and accurate quantification of 2-Chlorodec-3-ene from complex environmental or biological samples rely heavily on high-resolution chromatographic techniques. Gas chromatography, in particular, offers the necessary volatility compatibility and resolving power for such analyses.

Gas Chromatography (GC-ECD, GC-NCI-MS, GC-TQ MS/MS) for Chloroalkane Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. drawellanalytical.com The choice of detector is critical for achieving the required sensitivity and selectivity for chloroalkane analysis.

Gas Chromatography-Electron Capture Detection (GC-ECD): The Electron Capture Detector is highly sensitive to electrophilic compounds, making it particularly suitable for detecting halogenated substances like this compound. epa.gov The presence of the chlorine atom significantly enhances the detector's response, allowing for trace-level quantification.

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS): This technique combines the separation power of GC with the high selectivity of Negative Chemical Ionization Mass Spectrometry. For chlorinated compounds, NCI can produce abundant molecular ions or characteristic fragment ions with low background noise, leading to excellent sensitivity. This method is often employed for the analysis of halogenated volatile organic compounds in complex matrices. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-TQ MS/MS): Tandem mass spectrometry, particularly with a triple quadrupole (TQ) mass spectrometer, provides the highest level of selectivity and sensitivity. chromatographyonline.com By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, effectively eliminating matrix interferences. chromatographyonline.com This is especially valuable when analyzing complex samples where co-eluting compounds might interfere with other detectors. chromatographyonline.com

Table 1: Hypothetical GC-TQ MS/MS Parameters for this compound Analysis

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250 °C |

| Oven Program | 60 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) |

| Precursor Ion (m/z) | 174.1 (M⁺ for C₁₀H₁₉³⁵Cl) |

| Product Ion 1 (m/z) | 111.1 |

| Product Ion 2 (m/z) | 75.1 |

| Collision Energy | 15 eV |

Advanced Sample Preparation Enhancements (e.g., Bruker µDROP)

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aiming to isolate and concentrate the analyte of interest while removing interfering matrix components. organomation.com For this compound, which is likely to be found in complex matrices such as soil, water, or biological tissues, advanced sample preparation is essential.

Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. phenomenex.com SPE, in particular, offers high recovery and concentration factors for chloroalkanes from aqueous samples. researchgate.net Modern advancements focus on automation and miniaturization to improve efficiency and reduce solvent consumption.

Spectroscopic Characterization in Mechanistic and Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of this compound. mdpi.comacgpubs.org They provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. kisacademics.com Both ¹H and ¹³C NMR would be essential for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments, their connectivity through spin-spin coupling, and their chemical environment based on chemical shifts. cognitoedu.org The protons on the double bond (vinylic protons) would appear in the characteristic downfield region (δ 5.0-6.5 ppm). The proton on the carbon bearing the chlorine atom (methine proton) would also be downfield-shifted. The n+1 rule would help determine the number of adjacent protons for each signal. libretexts.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. kisacademics.com The carbons of the C=C double bond would resonate in the δ 120-140 ppm region, while the carbon bonded to the chlorine atom would typically appear in the δ 50-70 ppm range.

Table 2: Hypothetical ¹H and ¹³C NMR Data for (E)-2-Chlorodec-3-ene in CDCl₃

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~5.71 (dt) | H-3 | ~135.2 | C-3 |

| ~5.59 (dt) | H-4 | ~128.9 | C-4 |

| ~4.45 (q) | H-2 | ~62.5 | C-2 |

| ~2.05 (q) | H-5 | ~32.4 | C-5 |

| ~1.58 (d) | H-1 | ~22.8 | C-1 |

| ~1.2-1.4 (m) | H-6, H-7, H-8, H-9 | ~31.7, 29.1, 28.9 | C-6, C-7, C-8 |

| ~0.88 (t) | H-10 | ~14.1 | C-10 |

| ~22.6 | C-9 |

Mass Spectrometry (MS, ESI-MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation patterns. nist.gov

Electron Ionization (EI-MS): When coupled with GC, EI-MS is a standard technique. The mass spectrum of this compound would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. shout.education Fragmentation would likely involve the loss of a chlorine radical (•Cl) and cleavage at the allylic positions.

Electrospray Ionization (ESI-MS): While less common for nonpolar compounds like this compound, ESI could be used if the molecule is derivatized or if adducts are formed. ESI is a softer ionization technique, which would result in less fragmentation and a more prominent molecular ion peak.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound (EI-MS)

| m/z | Proposed Fragment | Relative Intensity (%) |

| 174/176 | [C₁₀H₁₉Cl]⁺ (Molecular Ion) | 15 |

| 139 | [C₁₀H₁₉]⁺ (Loss of Cl) | 45 |

| 111 | [C₈H₁₅]⁺ (Allylic cleavage) | 60 |

| 97 | [C₇H₁₃]⁺ | 75 |

| 69 | [C₅H₉]⁺ | 100 (Base Peak) |

| 41 | [C₃H₅]⁺ | 85 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wiley.com The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features. spectroscopyonline.com

The most indicative peaks would be the C=C stretch of the alkene and the C-Cl stretch of the alkyl halide. The C-H stretching vibrations for the sp² hybridized carbons of the alkene and the sp³ hybridized carbons of the alkyl chain would also be visible. msu.edu

Table 4: Hypothetical Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3025 | C-H Stretch | Alkene (=C-H) |

| 2850-2960 | C-H Stretch | Alkane (-C-H) |

| ~1670 | C=C Stretch | Alkene |

| ~970 | C-H Bend (Out-of-plane) | Trans Alkene |

| ~750 | C-Cl Stretch | Alkyl Halide |

Method Validation and Quality Assurance in Chloroalkene Analysis

The reliability and accuracy of any research on the chemical compound this compound are fundamentally dependent on the rigorous validation of the analytical methods employed and the consistent implementation of quality assurance protocols. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring that it is specific, sensitive, and reproducible for the quantification and identification of this compound. europa.eufda.gov Quality assurance (QA) and quality control (QC) are overarching processes that ensure the analytical results are consistently dependable over time. niscpr.res.inutak.com For chloroalkenes like this compound, which may be analyzed in complex environmental or industrial matrices, these procedures are critical for generating credible and defensible scientific data. niscpr.res.in

The development of sensitive and robust analytical methods, such as those using gas chromatography with a mass spectrometry detector (GC-MS), is essential for the analysis of halogenated hydrocarbons. researchgate.netnih.gov The validation of such methods is typically performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). europa.eunih.gov

Method Validation Parameters

The validation process for an analytical method intended for this compound research involves evaluating several key performance characteristics to ensure its suitability. europa.eu

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as isomers, synthetic precursors, or degradation products. For a GC-MS method, this is often demonstrated by achieving baseline chromatographic separation of this compound from other compounds and by the unique mass spectrum of the analyte, which provides a high degree of identification. researchgate.net

Linearity: Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical signal over a specified range. fda.gov A linear relationship is crucial for accurate quantification. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (R²) is expected to be close to 1.0, with values greater than 0.998 often being a target for analytical methods involving chloroalkenes. mdpi.com

Table 1: Representative Linearity Data for this compound Analysis by GC-MS This table presents hypothetical data typical for a validated method.

| Concentration (µg/L) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 12,540 |

| 5.0 | 63,100 |

| 10.0 | 124,950 |

| 25.0 | 311,500 |

| 50.0 | 625,100 |

| 100.0 | 1,255,000 |

| Linear Regression Output | |

| Correlation Coefficient (R²) | 0.9995 |

| Equation | y = 12548x + 215 |

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. europa.eu It is typically assessed by analyzing a sample matrix spiked with a known amount of this compound at multiple concentration levels. The results are expressed as percent recovery. europa.eu

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability: Assesses precision over a short interval of time with the same analyst and equipment. europa.eu

Intermediate Precision: Assesses the effects of random events on precision within a single laboratory, such as different days, different analysts, or different equipment. europa.eu

Table 2: Representative Accuracy and Precision Data for this compound This table presents hypothetical data typical for a validated method, with three replicates at each concentration level.

| Spike Level (µg/L) | Mean Measured Conc. (µg/L) | Mean Recovery (%) | Repeatability (RSD %) |

|---|---|---|---|

| 5.0 | 4.85 | 97.0 | 4.5 |

| 25.0 | 25.4 | 101.6 | 3.1 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net For trace analysis of environmental contaminants like chloroalkenes, achieving low LOD and LOQ values, often in the parts-per-billion (µg/L) or lower range, is a critical objective of method development. irost.ir

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate). nih.gov This provides an indication of its reliability during normal usage.

Quality Assurance in Routine Analysis

Once a method is validated, ongoing quality assurance measures are essential to ensure the continued reliability of results. utak.com For the analysis of this compound, these procedures would typically include:

Routine Calibration: Regular analysis of calibration standards to verify the instrument's response. utak.com

Use of Internal Standards: An internal standard, a compound with similar chemical properties to this compound but not present in the samples, is added to all samples and standards. This helps to correct for variations in sample preparation and instrument response. mdpi.com Common internal standards for halogenated hydrocarbon analysis include compounds like bromochloromethane (B122714) or p-difluorobenzene. mdpi.com

Analysis of Quality Control (QC) Samples: QC samples, such as a method blank, a laboratory control sample (a clean matrix spiked with a known amount of analyte), and matrix duplicates, are analyzed with each batch of samples to monitor for contamination, accuracy, and precision. niscpr.res.inresearchgate.net

By systematically validating the analytical methodology and implementing a robust quality assurance program, researchers can generate high-quality, reliable data on this compound, forming a solid foundation for any scientific investigation.

Computational Chemistry Approaches in 2 Chlorodec 3 Ene Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a chloroalkene such as 2-Chlorodec-3-ene, these methods can predict its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost, making it well-suited for medium-sized organic molecules. wikipedia.orgmdpi.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. ubc.ca For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

Hybrid DFT functionals, such as B3LYP, are often employed for their reliability in reproducing experimental results for organic compounds. mdpi.comnanobioletters.com The choice of basis set, which describes the atomic orbitals, is also crucial; sets like 6-311G(d,p) or the correlation-consistent cc-pVTZ are commonly used to provide a flexible description of the electron distribution, which is important for chlorinated hydrocarbons. rsc.org

Once the geometry is optimized, DFT can provide key energetic data. This includes the total electronic energy, the energies of frontier molecular orbitals (HOMO and LUMO), and the enthalpy of formation. rsc.orgscielo.org.mx These energetic profiles are critical for assessing the molecule's thermodynamic stability and its kinetic reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and is often used in structure-activity relationship studies. scielo.org.mxresearchgate.net

Table 1: Representative Optimized Geometric Parameters for a Conformer of this compound (Calculated via DFT) This table presents hypothetical data based on typical values for similar chloroalkenes to illustrate the output of a DFT geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(3)=C(4) | 1.34 Å |

| Bond Length | C(2)-Cl | 1.80 Å |

| Bond Length | C(2)-C(3) | 1.51 Å |

| Bond Angle | Cl-C(2)-C(3) | 110.5° |

| Bond Angle | C(2)-C(3)=C(4) | 121.0° |

| Dihedral Angle | Cl-C(2)-C(3)=C(4) | -135.0° |

DFT is instrumental in mapping the potential energy surface (PES) of a chemical reaction, which allows for the detailed elucidation of reaction mechanisms. pnnl.gov This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed. nist.gov

Table 2: Hypothetical Energetic Profile for HCl Elimination from this compound (Calculated via DFT) This table illustrates the type of energy data obtained from a DFT reaction mechanism study. Values are relative to the reactant energy.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State | Four-centered C-H and C-Cl bond breaking | +45.5 |

| Products | Deca-2,4-diene + HCl | +15.0 |

The standard DFT approach assumes that the molecule has a closed-shell electronic structure where all electrons are paired. However, for certain species like diradicals or in processes involving bond breaking, a single-determinant description of the wavefunction is inadequate. In these cases, the Broken-Symmetry (BS) DFT approach is necessary. rsc.orgarxiv.org

While this compound in its ground state is a closed-shell molecule, the BS-DFT method would become relevant when studying certain reaction pathways, such as those initiated by photolysis or involving radical intermediates. For example, if the C-Cl bond were to break homolytically, a diradical species could be formed. The BS approach allows for the calculation of the exchange coupling constant (J), which describes the magnetic interaction between the two unpaired electrons. oulu.fi The method involves computing the energy of a high-spin state (where electron spins are parallel) and a "broken-symmetry" low-spin state (where spins are antiparallel) to approximate the energy of the true singlet state. rsc.orgaps.org Although it is a more specialized application, BS-DFT is a critical tool for accurately characterizing the electronic structure and energetics of open-shell intermediates that could arise in the chemistry of chloroalkenes. oulu.fi

Elucidation of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static structures, this compound is a flexible molecule with a long alkyl chain capable of adopting numerous conformations. Molecular Dynamics (MD) simulations are used to explore this conformational landscape by simulating the atomic motions of the molecule over time. encyclopedia.pubresearchgate.net

In an MD simulation, the forces on each atom are calculated using a force field, which is a set of classical potential energy functions that describe bond stretching, angle bending, and torsional rotations, as well as non-bonded van der Waals and electrostatic interactions. uoa.gr By integrating Newton's laws of motion, a trajectory is generated that shows how the molecule's conformation evolves. researchgate.net

For this compound, MD simulations can reveal the preferred dihedral angles of the decene chain and how the presence of the bulky chlorine atom and the rigid C=C double bond restricts conformational freedom. nih.gov Simulations performed at different temperatures can show how conformational populations change and can be used to calculate thermodynamic properties like the free energy difference between conformers. acs.org The results of MD simulations are often analyzed to identify the most populated conformational families and the pathways for interconversion between them, providing a dynamic picture of the molecule's structure in solution. nih.govnih.gov

Table 3: Hypothetical Relative Populations of this compound Conformers from an MD Simulation at 298 K This table provides an example of how MD simulation results can quantify the distribution of different molecular shapes.

| Conformer Family | Description of Decene Chain | Relative Population (%) |

|---|---|---|

| A | Extended, all-anti | 45% |

| B | Gauche bend near C5-C6 | 25% |

| C | Gauche bend near C7-C8 | 18% |

| D | Multiple gauche bends (folded) | 10% |

| E | Other | 2% |

In Silico Design and Prediction of Synthetic Routes and Reactions

Computational tools are increasingly used not only to analyze existing molecules but also to design new ones and predict how to make them. This in silico approach accelerates research and development by prioritizing promising synthetic targets and pathways. edgccjournal.orgjapsonline.commdpi.comnih.gov

Retrosynthetic analysis is a strategy where a target molecule is conceptually broken down into simpler, commercially available precursors. solubilityofthings.comchemrxiv.org Modern computational chemistry has automated this process using algorithms that identify key bonds to disconnect based on known chemical reactions. 3ds.com

For a target like this compound, a retrosynthesis program might suggest several pathways. One plausible disconnection would be across the C=C double bond, suggesting a Wittig reaction or a related olefination as a key synthetic step. Another might involve the chlorination of a corresponding alcohol.

Machine learning (ML) has revolutionized this field. chemai.io ML models, particularly neural networks, are trained on vast databases of published chemical reactions. chemrxiv.org3ds.com These models can predict the most likely products for a given set of reactants or, conversely, suggest the most plausible reactants needed to form a specific product. chemai.io This allows chemists to evaluate the feasibility of multiple synthetic routes, estimate potential yields, and avoid dead-end pathways, significantly streamlining the process of chemical synthesis. chemai.io3ds.com

Table 4: Example of a Simplified, Computationally-Generated Retrosynthetic Pathway for this compound This table illustrates a possible multi-step synthesis route as might be proposed by a retrosynthetic analysis algorithm.

| Step | Retrosynthetic Disconnection / Transformation | Precursors |

|---|---|---|

| 3 | Target: this compound | From: Dec-3-en-2-ol |

| 2 | Precursor: Dec-3-en-2-ol | From: Heptanal (B48729) and an appropriate propenyl Grignard reagent |

| 1 | Precursors: Heptanal, Propenyl Grignard Reagent | From: Commercially available starting materials |

Prediction of Reaction Outcomes and Selectivity

Computational chemistry offers powerful tools for predicting the outcomes and selectivity of chemical reactions involving this compound. These methods are crucial for understanding reaction mechanisms and guiding the synthesis of specific isomers. Key approaches include Density Functional Theory (DFT) and the integration of machine learning with quantum mechanics.

Density Functional Theory (DFT) Calculations:

DFT is a cornerstone of computational chemistry for predicting reaction pathways and selectivity. nih.govimist.ma For a molecule like this compound, which has multiple potential reaction sites, DFT can elucidate the factors controlling regioselectivity and stereoselectivity. By calculating the energies of transition states for different pathways, researchers can predict the most likely product. acs.orgunimi.it For instance, in nucleophilic substitution or elimination reactions, DFT can determine whether a reaction will proceed via an SN1, SN2, E1, or E2 mechanism by modeling the respective intermediates and transition states. studysmarter.co.uk

Key factors influencing selectivity that can be analyzed with DFT include:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. In reactions with soft nucleophiles, the interaction is often controlled by the FMOs, guiding the nucleophile to the atom with the largest LUMO coefficient. nih.gov

Coulombic Interactions: For reactions involving hard nucleophiles or electrophiles, electrostatic forces are dominant. DFT can map the electrostatic potential on the molecule's surface, indicating sites most susceptible to attack. nih.gov

Steric Hindrance: DFT calculations can quantify the steric strain in different transition states. Pathways with lower steric hindrance are generally favored. researchgate.net

A hypothetical DFT study on the hydrohalogenation of this compound could compare the activation barriers for the formation of different dichlorinated decane (B31447) isomers, thus predicting the regioselectivity of the addition reaction.

Table 1: Illustrative DFT-Calculated Activation Energies for Competing Reaction Pathways of a Chloroalkene

| Reaction Pathway | Reactant(s) | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) | Predicted Major Product |

| Nucleophilic Substitution (SN2) | This compound + OH⁻ | [HO···C₂H(C₇H₁₅)···Cl]⁻ | 25.4 | 2-Decen-2-ol |

| Elimination (E2) | This compound + OH⁻ | [HO···H-C₁···C₂-Cl···C₃]‡ | 22.1 | Deca-1,3-diene |

| Electrophilic Addition (AdE) | This compound + HCl | [C₃-H···Cl···C₄]⁺ | 15.8 | 2,3-Dichlorodecane |

Note: This table is for illustrative purposes only and does not represent actual experimental data. It demonstrates the type of output generated from computational studies to predict reaction selectivity based on activation energies.

Machine Learning and Hybrid Models:

More recently, machine learning (ML) has emerged as a powerful tool to predict reaction outcomes with high accuracy. arxiv.orgresearchgate.netmi-6.co.jp When combined with quantum mechanics (QM), these hybrid models can enhance predictions for regioselectivity and even learn from relatively small datasets. chiralpedia.comresearchgate.net For a compound like this compound, an ML model could be trained on a database of known chloroalkene reactions. By using molecular descriptors (either derived from the structure or calculated via QM), the model can predict the major product of a new reaction with remarkable speed. researchgate.netcsmres.co.uk These approaches are particularly useful for high-throughput screening of reaction conditions to optimize for a desired outcome. arxiv.org

Modeling of Chloroalkene Interactions in Complex Chemical Systems

Understanding the non-covalent interactions of this compound with its environment is critical for predicting its behavior in various systems, such as in solution, at interfaces, or within biological macromolecules. Computational models provide detailed insights into these interactions.

Intermolecular Forces and Solvation:

The long hydrocarbon chain of this compound is dominated by van der Waals forces, leading to significant hydrophobic interactions in aqueous environments. nih.govnih.gov The chlorinated, unsaturated head group introduces polarity and the potential for more specific interactions. chemedx.org Ab initio and many-body theory calculations can be used to accurately model these interactions, including the anisotropic nature of the potential around the planar double bond and the chlorine atom. aps.org

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties like aqueous solubility based on molecular descriptors that represent intermolecular interactions. researchgate.net For complex mixtures, thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are employed. researchgate.net The PC-SAFT model can predict thermodynamic properties like density and phase equilibria of solutions containing chloroalkenes by parameterizing the molecule based on its size, shape, and associative interactions. dntb.gov.uax-mol.netresearchgate.net This allows for simulating how this compound would behave in a complex industrial or environmental mixture.

Table 2: Example of PC-SAFT Parameters for Modeling a Long-Chain Chloroalkene in a Mixture

| Compound | Segment Number (m) | Segment Diameter (σ) [Å] | Dispersion Energy (ε/k) [K] |

| This compound (Hypothetical) | 4.5 | 3.95 | 250.0 |

| Acetophenone (Solvent) | 3.2039 | 4.4173 | 338.48 |

| 1,2-Dichloroethane (Co-solvent) | 2.5011 | 3.8641 | 288.11 |

Note: This table contains hypothetical parameters for this compound alongside literature values for other compounds to illustrate how the PC-SAFT model is parameterized. researchgate.net These parameters are used to calculate the thermodynamic properties of the mixture.

Interactions in Biological and Organized Systems:

In biological contexts, computational methods can model how this compound interacts with proteins or lipid membranes. nih.gov Molecular dynamics (MD) simulations, often using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, can be used to study the binding of the molecule to an enzyme's active site or its partitioning into a cell membrane. pnnl.govmdpi.com These simulations provide insights into factors like binding affinity and the orientation of the molecule within a complex environment, which are driven by a combination of hydrophobic effects and specific interactions like hydrogen bonding or π-π stacking. nih.gov Computational studies have shown that even the introduction of a double bond into a long alkyl chain can significantly strengthen van der Waals interactions and promote more ordered self-assembly on surfaces. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 2-Chlorodec-3-ene in laboratory settings?

- Methodological Answer : Handling chlorinated alkenes like this compound requires stringent safety measures. Use fluoropolymer-lined gloves (minimum thickness 0.7 mm, penetration resistance >480 minutes) and chloroprene aprons for skin protection. Work under a fume hood to avoid vapor inhalation, and store the compound in a dry, inert atmosphere (e.g., argon) to prevent hydrolysis. Fire hazards necessitate alcohol-resistant foam or dry powder extinguishers due to potential release of HCl and sulfur oxides during combustion .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A standard approach involves the hydrochlorination of dec-3-ene using HCl gas in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction conditions (temperature: 0–5°C, solvent: anhydrous dichloromethane) to favor Markovnikov addition. Monitor progress via gas chromatography (GC) with flame ionization detection. Post-reaction, purify the product via fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) to isolate the desired isomer .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural validation. In ¹H NMR, the vinylic proton at C3 should appear as a doublet of doublets (δ 5.2–5.8 ppm, J = 10–12 Hz), while the chlorine at C2 deshields adjacent protons (δ 4.0–4.5 ppm). IR absorption at 610–650 cm⁻¹ confirms C-Cl stretching. Quantify purity via GC-MS with a non-polar capillary column (e.g., DB-5), comparing retention times and mass fragmentation patterns to authentic standards .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under various reaction conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates in elimination or substitution reactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects can be simulated using the polarizable continuum model (PCM). Validate computational results with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy) to correlate theoretical and empirical data .

Q. What experimental strategies are effective in resolving contradictory data regarding the kinetic parameters of this compound in elimination reactions?

- Methodological Answer : Address discrepancies by (i) standardizing reaction conditions (solvent polarity, temperature control ±0.1°C), (ii) employing multiple analytical techniques (e.g., GC, HPLC, and ¹³C NMR for product distribution), and (iii) statistical error analysis (e.g., 95% confidence intervals for rate constants). Use Arrhenius plots to compare activation energies across studies, identifying outliers caused by side reactions or impurities. Replicate experiments in triplicate to assess reproducibility .

Q. What advanced techniques can be used to study the stereochemical outcomes of this compound in catalytic asymmetric reactions?

- Methodological Answer : Utilize chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) to induce enantioselectivity in epoxidation or dihydroxylation reactions. Analyze stereochemistry via chiral stationary phase HPLC or circular dichroism (CD) spectroscopy. For mechanistic insights, perform kinetic resolution experiments and isotope labeling (e.g., deuterated substrates) to track stereochemical pathways. Correlate results with X-ray crystallography of intermediates to confirm absolute configurations .

Data Presentation and Analysis Guidelines

- Tabulate kinetic data (Table 1) to compare experimental and computational activation energies.

- Use error bars in Arrhenius plots to visualize statistical significance (Figure 1).

- Include spectral overlays (e.g., NMR/IR) in supplementary materials to verify structural assignments.

Table 1 : Example Kinetic Parameters for this compound Elimination

| Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| 25 | 2.3 × 10⁻⁴ | 85.2 ± 1.5 | [Lab] |

| 30 | 4.7 × 10⁻⁴ | 83.9 ± 1.2 | [Lit] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.